(2S)-2-(6-methylpyridin-3-yl)propan-1-amine
CAS No.: 2248199-48-4
Cat. No.: VC4225785
Molecular Formula: C9H14N2
Molecular Weight: 150.225
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2248199-48-4 |
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Molecular Formula | C9H14N2 |
Molecular Weight | 150.225 |
IUPAC Name | (2S)-2-(6-methylpyridin-3-yl)propan-1-amine |
Standard InChI | InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m1/s1 |
Standard InChI Key | UUXOGYZIXZUBDB-SSDOTTSWSA-N |
SMILES | CC1=NC=C(C=C1)C(C)CN |
Introduction
Chemical Identity and Molecular Characteristics
Molecular Formula and Structural Features
The molecular formula of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol . Its structure comprises:
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A pyridine ring substituted with a methyl group at the 6-position.
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A propan-1-amine chain with a chiral center at the second carbon (S-configuration).
The stereochemistry is critical for its interactions in biological systems, as enantiomers often exhibit divergent pharmacological profiles.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₄N₂ | |
Molecular Weight | 150.22 g/mol | |
SMILES Notation | CC1=CC(=CN=C1)C(C)CN | |
InChI Key | WKHWXKYDXAHHAH-QMMMGPOBSA-N |
Synthesis and Synthetic Strategies
Asymmetric Synthesis Approaches
The synthesis of (2S)-2-(6-methylpyridin-3-yl)propan-1-amine typically involves chiral resolution or asymmetric catalysis to achieve the desired (S)-configuration. One reported method includes:
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Michael Addition: Lithiated intermediates derived from pyridine derivatives react with nitroalkanes, followed by reduction to introduce the amine group .
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Chiral HPLC Separation: Enantiomers are resolved using chiral stationary phases, as demonstrated in the synthesis of related α-aminomethylpyridine derivatives .
Table 2: Representative Synthetic Steps
Step | Reagents/Conditions | Yield/Purity |
---|---|---|
Nitroalkane Condensation | TosOH, MeOH, 70°C | 70–85% |
Raney Nickel Hydrogenation | H₂, EtOH, RT | 90–95% |
Chiral Resolution | OD-H HPLC Column | >99% ee |
Structural and Spectroscopic Analysis
NMR and Mass Spectrometry
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¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.35–8.29 (pyridine-H), 3.88 (CH₂NH₂), and 2.40 (CH₃) .
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ESI-MS: Dominant peak at m/z 151.12 [M+H]⁺, consistent with the molecular formula .
X-ray Crystallography
While no direct crystallographic data exists for this compound, analogous structures (e.g., 2-methyl-2-(pyridin-3-yl)propan-1-amine) reveal planar pyridine rings and gauche conformations in the propane chain .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the amine and pyridine groups .
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Stability: Sensitive to oxidation; recommended storage under inert gas at –20°C .
LogP and pKa
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LogP: Estimated at 1.2–1.5, indicating moderate lipophilicity .
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pKa: The pyridine nitrogen (pKa ~4.5) and primary amine (pKa ~10.2) govern its pH-dependent behavior .
Parameter | Recommendation |
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Storage | –20°C, inert atmosphere |
Handling | Fume hood; PPE required |
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